molecular formula C18H11F6N3O2 B2385358 4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine CAS No. 866154-31-6

4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine

Cat. No.: B2385358
CAS No.: 866154-31-6
M. Wt: 415.295
InChI Key: ALOMRSYDKLWNMM-UHFFFAOYSA-N
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Description

. The presence of trifluoromethyl groups in its structure contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with 3-(trifluoromethyl)phenol in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the chlorine atoms are replaced by the phenoxy groups. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives with altered biological properties.

Scientific Research Applications

4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine has been utilized in various scientific research applications:

    Chemistry: The compound serves as a valuable tool in synthetic chemistry for the development of new molecules with potential biological activities.

    Biology: It is used in molecular biology studies to investigate cellular processes and pathways.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and therapeutic research.

    Industry: It finds applications in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the precise molecular interactions and effects .

Comparison with Similar Compounds

Similar Compounds

    N-{4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidin-5-yl}-4-tert-butylbenzene-1-sulfonamide: This compound shares structural similarities with 4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine, including the presence of trifluoromethyl groups and a pyrimidine core.

    Other Pyrimidine Derivatives: Compounds such as 2-(pyridin-2-yl)pyrimidine derivatives exhibit similar pharmacological activities and are used in medicinal chemistry.

Uniqueness

This compound is unique due to its specific combination of trifluoromethyl groups and phenoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F6N3O2/c19-17(20,21)10-3-1-5-12(7-10)28-14-9-15(27-16(25)26-14)29-13-6-2-4-11(8-13)18(22,23)24/h1-9H,(H2,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOMRSYDKLWNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=NC(=N2)N)OC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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